(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at the 5-position and a substituted ethyl group at the 3-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences biological interactions .
Properties
Molecular Formula |
C21H21NO4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-24-16-7-4-14(5-8-16)10-11-22-20(23)19(28-21(22)27)12-15-6-9-17(25-2)13-18(15)26-3/h4-9,12-13H,10-11H2,1-3H3/b19-12- |
InChI Key |
AOEWITHIDPMKKH-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiourea-Based Cyclization
A common method involves reacting a primary amine with carbon disulfide (CS) and an α-halo carbonyl compound. For this compound, the intermediate 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is first synthesized.
-
Procedure :
-
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. In one protocol:
-
Procedure :
A mixture of 2-(4-methoxyphenyl)ethylamine , thiourea, and ethyl chloroacetate is irradiated at 150 W for 10 minutes. -
Conditions :
| Method | Solvent | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Conventional | Acetic acid | 8 | 65 | 7:3 |
| Microwave | Ethanol | 0.25 | 78 | 9:1 |
N-Alkylation of the Thiazolidinone Core
The 3-[2-(4-methoxyphenyl)ethyl] substituent is introduced via N-alkylation. Two strategies are employed:
Direct Alkylation
Phase-Transfer Catalysis
-
Procedure :
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added to a mixture of thiazolidinone and alkylating agent.
-
The reaction is conducted in a biphasic solvent system (water/dichloromethane).
-
-
Conditions :
Integrated One-Pot Synthesis
Recent advances enable a one-pot synthesis to streamline production:
-
Procedure :
-
2-(4-Methoxyphenyl)ethylamine , CS, and ethyl chloroacetate are combined in ethanol.
-
After thiazolidinone formation, 2,4-dimethoxybenzaldehyde and piperidine are added without isolation.
-
The mixture is irradiated under microwave conditions.
-
-
Conditions :
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo group in the thiazolidinone ring is highly reactive toward nucleophiles, enabling substitution reactions.
Key Findings :
-
Reaction with pyridine-3-carboxamide derivatives yields N-substituted thiazolidinones with retained Z-configuration at the exocyclic double bond.
-
Alkylation selectivity depends on solvent polarity and base strength .
Electrophilic Addition at the Exocyclic Double Bond
The benzylidene moiety (C5=C) undergoes regioselective additions due to conjugation with the thiazolidinone ring.
Mechanistic Insight :
-
The α,β-unsaturated system activates the double bond for nucleophilic attack, forming stable enolates that facilitate cyclization .
-
Bromination proceeds via electrophilic addition, with stereochemistry controlled by solvent polarity .
Cycloaddition Reactions
The exocyclic double bond participates in [4+2] and [3+2] cycloadditions.
Structural Impact :
-
Adducts maintain the Z-configuration of the benzylidene group, confirmed by X-ray crystallography in analogs .
Oxidation and Reduction
The thioxo group and methoxy substituents influence redox behavior.
Notable Observations :
-
Oxidation of the thioxo group to sulfone enhances electrophilicity at C5, enabling further functionalization.
-
Selective reduction of the exocyclic double bond preserves the thiazolidinone ring .
Condensation and Ring-Opening Reactions
The thiazolidinone scaffold undergoes ring modifications under acidic/basic conditions.
Synthetic Utility :
-
Microwave-assisted Knoevenagel reactions improve yields (up to 92%) and reduce reaction times .
-
Ring-opening pathways are pH-dependent, favoring thioamide formation under strong basic conditions.
Photochemical Reactivity
UV irradiation induces [2+2] cycloadditions and isomerization.
Applications :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the thiazolidinone class, including (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one. The following table summarizes key findings from various studies:
Case Studies
- Güzel-Akdemir et al. (2021) reported that derivatives of thiazolidinones exhibited significant cytotoxicity against multiple cancer cell lines. The study specifically noted that compound 4g showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, indicating strong potential as an anticancer agent.
- Microwave Synthesis Studies demonstrated that compounds derived from thiazolidinones could be efficiently synthesized and evaluated for their biological activity against various protein kinases and tumor cell lines. Notably, some derivatives showed promising IC50 values, indicating their potential as selective inhibitors in cancer therapy .
Other Biological Activities
Beyond anticancer properties, compounds similar to (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one have been investigated for:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Thiazolidinones have shown promise against various bacterial strains.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts electronic properties and bioactivity. Key comparisons include:
Key Insight: Methoxy groups (as in the target compound) improve stability and solubility in non-polar environments compared to hydroxy or nitro substituents.
Modifications at the 3-Position
The 3-substituent affects steric bulk and intermolecular interactions:
Table: Inferred Bioactivity Based on Structural Proximity
Biological Activity
The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for drug design.
Structural Overview
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substituents on this compound—such as the methoxy groups and the benzylidene moiety—play crucial roles in modulating its biological activity.
1. Antioxidant Activity
Thiazolidin-4-one derivatives have shown significant antioxidant properties. Studies indicate that compounds with specific substitutions can enhance their ability to scavenge free radicals. For instance, compounds with hydroxyphenyl substituents have demonstrated improved lipid peroxidation inhibition, suggesting that structural modifications can optimize antioxidant efficacy .
2. Anticancer Activity
Research has highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicated that it exhibits significant activity, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship suggests that the presence of methoxy groups enhances its anticancer properties by affecting cell signaling pathways .
3. Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-one derivatives has also been documented. The compound showed promising results against both Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups such as methoxy enhances membrane permeability, thus increasing antimicrobial potency .
4. Antidiabetic Activity
Thiazolidin-4-ones are known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial in glucose metabolism and insulin sensitivity. The compound's potential as an antidiabetic agent stems from its ability to modulate these pathways, making it a candidate for further investigation in diabetes treatment .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy Groups | Enhance antioxidant and anticancer activities |
| Benzylidene Moiety | Improves cytotoxicity against cancer cell lines |
| Hydroxyphenyl Substituents | Increase lipid peroxidation inhibition |
This table summarizes how different substituents can influence the efficacy of thiazolidin-4-one compounds.
Case Studies
- Antioxidant Evaluation : A study assessed various thiazolidinone derivatives using the DPPH radical scavenging method. Compounds with specific substitutions exhibited IC50 values significantly lower than those of standard antioxidants like vitamin C, indicating their potential as effective antioxidants .
- Cytotoxicity Testing : In vitro tests on several cancer cell lines revealed that certain derivatives of thiazolidin-4-one induced apoptosis at low micromolar concentrations, demonstrating their potential as anticancer agents .
- Antimicrobial Screening : A series of synthesized thiazolidinones were tested against a panel of bacterial strains, showing varied degrees of inhibition. Notably, compounds with electron-withdrawing groups displayed enhanced antimicrobial activity due to increased lipophilicity .
Q & A
Q. Key Considerations :
- Solvent choice (ethanol vs. methanol) impacts reaction rate and yield .
- Acidic conditions may lead to premature cyclization; pH control is critical .
Advanced: How to resolve contradictions in reported biological activity data for thioxothiazolidinone derivatives?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications . For example:
- Case Study : A compound with a 3,5-dichlorophenyl group showed potent antibacterial activity (MIC = 2 µg/mL) in one study but weak activity (MIC > 64 µg/mL) in another. This discrepancy was traced to differences in bacterial strains (Gram-positive vs. Gram-negative) and solvent systems (DMSO vs. aqueous buffers) .
- Methodology :
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons; coupling constants J = 12–14 Hz for trans-olefinic protons) .
- IR Spectroscopy : Identify thioxo (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- HRMS : Verify molecular ion [M+H]+ with < 5 ppm error.
Q. Example Data :
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Thioxo (C=S) | – | 1220 |
| Benzylidene CH | 7.6 (d, J=12 Hz) | – |
Advanced: How to design experiments to elucidate the mechanism of action against cancer cells?
Answer:
Adopt a multi-modal approach:
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare with normal cells (e.g., HEK293) to assess selectivity .
Target Identification :
- Perform molecular docking against kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .
- Validate via kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
Pathway Analysis : Use RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, oxidative stress) .
Basic: How to optimize purity (>98%) for in vitro studies?
Answer:
- Purification Steps :
- Purity Validation :
- HPLC: Single peak at λ = 254 nm.
- Elemental Analysis: C, H, N within ±0.3% of theoretical values .
Advanced: What computational strategies predict metabolic stability and CYP inhibition?
Answer:
- Metabolic Stability : Use ADMET predictors (e.g., SwissADME) to estimate hepatic extraction ratio. Key parameters:
- CYP Inhibition Assays :
Basic: What are the stability profiles under varying pH and temperature?
Answer:
- pH Stability :
- Thermal Stability :
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) prepared via emulsion-solvent evaporation.
- Cosolvent Systems : 10% DMSO + 5% Cremophor EL in saline (validate biocompatibility via hemolysis assays).
- Prodrug Design : Introduce phosphate esters at the 4-oxo position for enhanced hydrophilicity .
Basic: How to confirm stereochemical integrity (Z-configuration) post-synthesis?
Answer:
- NOESY NMR : Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm the Z-configuration.
- X-ray Crystallography : Resolve single crystals (grown via vapor diffusion with CHCl3/hexane) to unambiguously assign geometry .
Advanced: What strategies resolve conflicting data on oxidative stress modulation?
Answer:
Conflicts may arise from cell-type-specific responses or assay interference:
ROS Quantification : Use multiple probes (DCFH-DA for general ROS, MitoSOX™ for mitochondrial superoxide).
Antioxidant Enzyme Profiling : Measure SOD, CAT, and GPx activities in treated vs. untreated cells.
Knockdown Models : Silence Nrf2 or Keap1 to assess pathway-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
